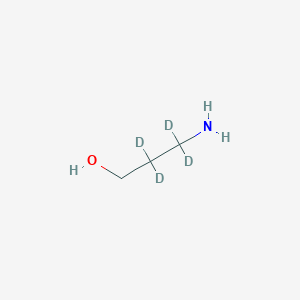

3-Amino-1-propanol-d4

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Amino-1-propanol derivatives involves several key steps, including the coupling reactions and reductions. Iida et al. (2008) outlined a method for synthesizing 1-Amino-2-[3-13C]propanol hydrochloride, which can be adapted for the production of 3-Amino-1-propanol-d4, emphasizing the importance of selecting appropriate isotopically labeled precursors for the synthesis of the deuterated version (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

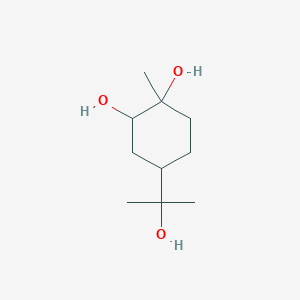

The molecular structure of 3-Amino-1-propanol has been thoroughly investigated, providing insights into its conformation and bonding. Iijima and Unno (1998) determined the molecular structure of gaseous 3-Amino-1-propanol using electron diffraction and microwave spectroscopic data, revealing its gauche-gauche conformation and intramolecular hydrogen bonding, which are crucial for understanding the behavior and reactivity of its deuterated variant (Iijima & Unno, 1998).

Chemical Reactions and Properties

The reactivity and chemical behavior of 3-Amino-1-propanol-d4 can be inferred from studies on its non-deuterated counterpart. For instance, its ability to form hydrogen bonds and participate in various chemical reactions, such as its use in the synthesis of beta-adrenergic blocking agents, highlights its versatility in chemical synthesis (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Physical Properties Analysis

The physical properties of 3-Amino-1-propanol, including its phase behavior and thermodynamic characteristics, are essential for its application and handling. Cacela et al. (2003) studied its low-temperature polymorphism, revealing its ability to crystallize in two monotropic polymorphs, which affects its solubility, melting point, and other physical properties (Cacela, Baudot, Duarte, Matos-Beja, Silva, Paixão, & Fausto, 2003).

Chemical Properties Analysis

The chemical properties of 3-Amino-1-propanol, such as its reactivity with acids and bases, and its behavior in various chemical environments, are crucial for its application in synthesis and material science. For example, its interaction with quinaldinic acid to form salts with distinct hydrogen bonding and π-π stacking interactions provides insight into its chemical versatility and potential applications in the design of new materials (Podjed & Modec, 2022).

Wissenschaftliche Forschungsanwendungen

Physical Properties and Separation Processes

Research by Blanco et al. (2017) focused on characterizing aqueous solutions of amines, including 3-amino-1-propanol, for potential implementation in acidic gases separation processes. The study compared various physical properties such as density, speed of sound, dynamic viscosity, and surface tension, which are vital in operations controlled by mass transfer.

Structural Studies and Polymorphism

Podjed & Modec (2022) explored the structural properties of amino alcohol salts, including 3-amino-1-propanol, by reacting them with quinoline-2-carboxylic acid. Their research provided insights into hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs in polymorphs.

Enzymatic Synthesis

Research on the enzymatic synthesis of d-amino acids, including those derived from 3-amino-1-propanol, was conducted by Hanson et al. (2008). They explored routes to synthesize a specific d-amino acid using l-amino acid deaminase and d-transaminase, showcasing the potential of 3-amino-1-propanol in drug synthesis.

Vibrational and Molecular Studies

Cacela et al. (2000) and Iijima & Unno (1998) contributed to the understanding of 3-amino-1-propanol's molecular structure and vibrational characteristics. These studies are crucial in comprehending the compound's behavior in different phases and its potential applications in various scientific fields.

Low Temperature Polymorphism

The research by Cacela et al. (2003) on the low temperature polymorphism of 3-amino-1-propanol provided significant insights into its crystallization and phase transitions, which is important for its application in material science.

Carbon Dioxide Absorption Studies

Bentes et al. (2015) analyzed the carbon dioxide absorption process in aqueous solutions of 3-amino-1-propanol. Their findings are relevant for understanding the potential use of this compound in industrial carbon dioxide capture processes.

Safety And Hazards

3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Eigenschaften

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-propanol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)